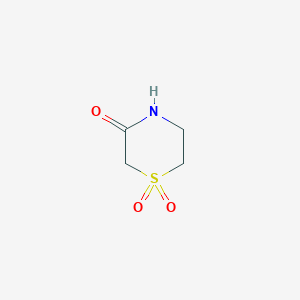![molecular formula C23H31N3O3S B3164323 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide CAS No. 891016-02-7](/img/structure/B3164323.png)
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
概要
説明
(1S,2S)-ML-SI3は、さまざまな科学分野において重要な役割を果たすキラル化合物です。その独特の立体化学は、化学的および生物学的特性に影響を与え、特徴的な性質をもたらします。この化合物は、より複雑な分子の合成におけるビルディングブロックとして頻繁に使用されており、医薬品化学、有機合成、材料科学などで応用されています。
合成方法
合成経路と反応条件
(1S,2S)-ML-SI3の合成には、通常、キラル触媒が用いられ、正しい立体化学が確保されます。一般的な方法の1つは、シャープレス不斉ジヒドロキシ化です。この反応では、四酸化オスミウムとキラル配位子が用いられ、高いエナンチオ選択性が達成されます。 反応条件には、通常、水とtert-ブチルアルコールの混合物を溶媒とし、フェリシアン化カリウムと炭酸カリウムを共酸化剤として用いる .
工業生産方法
大規模生産においては、その効率性と選択性から、酵素的転エステル化が好ましい方法です。 固定化リパーゼは、トリエチルアミンとシクロヘキサンの存在下で、(±)-トランス-2-メトキシシクロヘキサノールと酢酸ビニル間の反応を触媒する 。この方法により、高い光学純度と収率で(1S,2S)-ML-SI3を製造することができます。
科学的研究の応用
(1S,2S)-ML-SI3は、科学研究において幅広い応用範囲があります。
作用機序
(1S,2S)-ML-SI3の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。化合物の立体化学は、その結合親和性と選択性に重要な役割を果たします。 たとえば、医薬品用途では、(1S,2S)-ML-SI3は、特定の酵素の活性部位に結合することで、その酵素の活性を阻害する可能性があり、その結果、基質へのアクセスが遮断され、触媒作用が阻止されます .
Safety and Hazards
将来の方向性
ML-SI3 and its derivatives have been subjects of comparative analysis for their potential as alpha1-adrenergic receptor antagonists . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified promising lead compounds .
生化学分析
Biochemical Properties
ML-SI3 plays a significant role in biochemical reactions by inhibiting the TRPML1 channel, which is crucial for lysosomal calcium signaling, lipid trafficking, and autophagy-related processes . The compound binds to the hydrophobic cavity created by the S5, S6, and PH1 regions of TRPML1, the same site where the synthetic agonist ML-SA1 binds . This binding prevents lysosomal calcium efflux and blocks downstream TRPML1-mediated induction of autophagy . ML-SI3 competes with ML-SA1 to block channel activation but does not inhibit PI(3,5)P2-dependent activation of the channel .
Cellular Effects
ML-SI3 has profound effects on various types of cells and cellular processes. It prevents lysosomal calcium efflux and blocks downstream TRPML1-mediated induction of autophagy . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, ML-SI3 has been shown to block the activation of TRPML1 by ML-SA1, thereby preventing the downstream effects on autophagy and lysosomal function . Additionally, ML-SI3 can influence the maturation of autophagosomes and the clearance of protein aggregates, such as α-synuclein, in neuronal cells .
Molecular Mechanism
The molecular mechanism of ML-SI3 involves its binding to the hydrophobic cavity of TRPML1, which prevents the activation of the channel by synthetic agonists like ML-SA1 . This binding blocks the channel’s activity, thereby inhibiting lysosomal calcium efflux and subsequent autophagy induction . ML-SI3 does not inhibit the activation of TRPML1 by the native lipid agonist PI(3,5)P2, indicating a selective mechanism of action . The compound’s inhibitory effect on TRPML1 is independent of phosphoinositide regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ML-SI3 have been observed to change over time. The compound’s stability and degradation have been studied, showing that it can maintain its inhibitory effects on TRPML1 over extended periods . Long-term studies have demonstrated that ML-SI3 can consistently block lysosomal calcium efflux and autophagy induction, with no significant degradation observed . These findings suggest that ML-SI3 is a stable compound with lasting effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of ML-SI3 vary with different dosages in animal models. Studies have shown that higher doses of ML-SI3 result in more significant inhibition of TRPML1 activity and greater reduction in lysosomal calcium efflux . For example, administration of ML-SI3 at 1.5 mg/kg yielded greater effects than at 0.15 mg/kg, reducing infarct size by around 70% compared to the vehicle group subjected to ischemia/reperfusion injury . High doses of ML-SI3 may also lead to toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
ML-SI3 is involved in metabolic pathways related to lysosomal function and autophagy. The compound interacts with enzymes and cofactors that regulate lysosomal calcium signaling and autophagosome biogenesis . By inhibiting TRPML1, ML-SI3 affects the generation of phosphatidylinositol 3-phosphate (PI3P) and the recruitment of essential PI3P-binding proteins to the nascent phagophore . This interaction influences metabolic flux and metabolite levels, impacting cellular homeostasis and function .
Transport and Distribution
Within cells and tissues, ML-SI3 is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to TRPML1 and other related channels . ML-SI3’s distribution within lysosomes and its effects on lysosomal function are critical for its role in regulating autophagy and cellular metabolism . The compound’s transport and distribution are essential for its inhibitory effects on TRPML1 and downstream cellular processes .
Subcellular Localization
ML-SI3 is primarily localized within lysosomes, where it exerts its inhibitory effects on TRPML1 . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in lysosomal compartments . This localization is crucial for ML-SI3’s activity, as it allows the compound to effectively inhibit lysosomal calcium efflux and autophagy induction . The specific targeting of ML-SI3 to lysosomes highlights its potential as a therapeutic agent for lysosomal storage disorders and other autophagy-related diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-ML-SI3 typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide and a chiral ligand to achieve high enantioselectivity. The reaction conditions often include a mixture of water and tert-butyl alcohol as solvents, with potassium ferricyanide and potassium carbonate as co-oxidants .
Industrial Production Methods
For large-scale production, enzymatic transesterification is a preferred method due to its efficiency and selectivity. Immobilized lipase is used to catalyze the reaction between (±)-trans-2-methoxycyclohexanol and vinyl acetate in the presence of triethylamine and cyclohexane . This method allows for the production of (1S,2S)-ML-SI3 with high optical purity and yield.
化学反応の分析
反応の種類
(1S,2S)-ML-SI3は、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、化合物の官能基を修飾し、特定の用途に合わせて特性を強化するために頻繁に使用されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。これらの反応は通常、酸性条件下で行われ、ケトンまたはカルボン酸が生成されます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、還元剤として頻繁に使用されます。これらの反応は通常、テトラヒドロフランまたはジエチルエーテルなどの無水溶媒中で行われます。
置換: 求核置換反応には、水酸化ナトリウムやtert-ブトキシドカリウムなどの試薬が用いられることが多いです。これらの反応は、目的の生成物に応じて、酸性条件と塩基性条件の両方で行うことができます。
生成される主な生成物
これらの反応から生成される主な生成物には、アルコール、ケトン、エステルなどの(1S,2S)-ML-SI3のさまざまな誘導体があります。これらの誘導体は、より複雑な分子の合成における中間体として頻繁に使用されます。
類似化合物との比較
類似化合物
- (1R,2R)-ML-SI3
- (1S,2R)-ML-SI3
- (1R,2S)-ML-SI3
独自性
(1S,2S)-ML-SI3は、その特定の立体化学により、異なる化学的および生物学的特性を示すため、ユニークです。ジアステレオマーやエナンチオマーと比較して、(1S,2S)-ML-SI3は、多くの場合、生物学的標的との相互作用において、より高い選択性と効力を示します。 このため、キラル医薬品や触媒の開発など、立体化学が重要な用途において特に価値があります .
特性
IUPAC Name |
N-[(1S,2S)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3/t20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTXOMMQHRIKGL-SFTDATJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)[C@H]3CCCC[C@@H]3NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336630 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891016-02-7 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



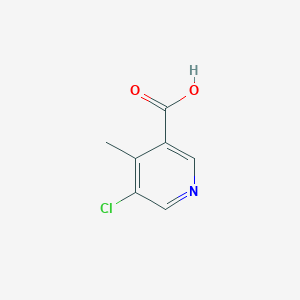

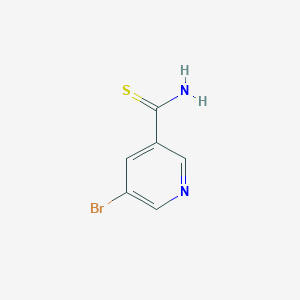


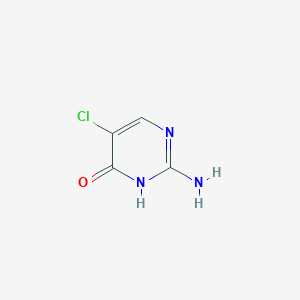


![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride](/img/structure/B3164301.png)
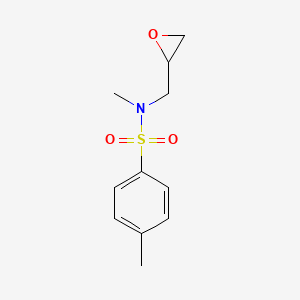
![3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B3164327.png)
